Vortioxetine is an antidepressant medication indicated for the treatment of major depressive disorder (MDD). It is classified as a serotonin modulator and stimulator (SMS) as it has a multimodal mechanism of action towards the serotonin neurotransmitter system whereby it simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin. More specifically, vortioxetine acts via the following biological mechanisms: as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors. SMSs were developed because there are many different subtypes of serotonin receptors, however, not all of these receptors appear to be involved in the antidepressant effects of SRIs. Some serotonin receptors seem to play a relatively neutral or insignificant role in the regulation of mood, but others, such as 5-HT1A autoreceptors and 5-HT7 receptors, appear to play an oppositional role in the efficacy of SRIs in treating depression.
Vortioxetine is a serotonergic antidepressant used for major depression disorders. Vortioxetine has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
A piperazine derivative that acts as a serotonin reuptake inhibitor, as a 5-HT3 receptor antagonist, and 5-HT1A receptor agonist. It is used for the treatment of anxiety and depression.
See also: Vortioxetine Hydrobromide (active moiety of).
Vortioxetine
CAS No.: 508233-74-7
Cat. No.: VC0546869
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 508233-74-7 |
---|---|
Molecular Formula | C18H22N2S |
Molecular Weight | 298.4 g/mol |
IUPAC Name | 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
Standard InChI | InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Standard InChI Key | YQNWZWMKLDQSAC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C |
Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C |
Appearance | Solid powder |
Chemical Properties and Structural Characteristics
Vortioxetine, chemically designated as 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]-piperazine hydrobromide, possesses a molecular weight of 379.36 g/mol and a linear structure that facilitates its interaction with serotonin transporters and receptors . The compound’s octanol/water distribution coefficient ranges from 2.2 (pH 3) to 4.7 (pH 11), reflecting its lipophilic nature and ability to cross the blood-brain barrier .
Physicochemical Profile
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₈H₂₂N₂S·HBr | |
Solubility | 1.3 mg/mL (pH 5.5); 50 µg/mL (pH 7.4) | |
pKa | 9.1 (± 0.1) and 3.0 (± 0.2) | |
Protein Binding | 98–99% | |
Bioavailability | 75% |
The drug’s crystalline powder form exhibits stability across temperature ranges, with no chiral centers, simplifying manufacturing processes . Excipients in commercial formulations include mannitol, microcrystalline cellulose, and magnesium stearate, optimized for consistent dissolution and absorption .
Mechanism of Action: Multimodal Serotonergic Modulation
Vortioxetine’s therapeutic effects arise from its complex interactions with the serotonergic system, combining reuptake inhibition with receptor modulation:
Primary Targets
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Serotonin Transporter (SERT) Inhibition: Binds with high affinity (Ki = 1.6 nM), increasing synaptic serotonin levels .
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5-HT₁A Receptor Agonism: Enhances prefrontal cortex dopamine and norepinephrine release, accelerating antidepressant effects .
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5-HT₃ Receptor Antagonism: Reduces serotonin-induced GABAergic inhibition, improving cognitive function .
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5-HT₇ Receptor Antagonism: Promotes hippocampal neurogenesis and modulates circadian rhythms .
Pharmacokinetic Profile and Metabolic Pathways
Vortioxetine exhibits linear pharmacokinetics across its 5–20 mg therapeutic dose range, with steady-state plasma concentrations achieved within 14 days of daily dosing .
Absorption and Distribution
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Volume of Distribution (Vss): 2,600 L, indicating extensive tissue penetration .
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Cₘₐₓ Values: 9 ng/mL (5 mg), 18 ng/mL (10 mg), 33 ng/mL (20 mg) .
Metabolism and Elimination
Special Populations
Population | Adjustment Recommendation | Rationale |
---|---|---|
CYP2D6 Poor Metabolizers | 50% dose reduction | 2× higher exposure |
Hepatic Impairment | Maximum 10 mg/day | Reduced first-pass metabolism |
Renal Impairment | No adjustment | Limited renal excretion |
Drug interactions are primarily observed with strong CYP2D6 inhibitors (e.g., bupropion) and inducers (e.g., rifampin), necessitating dose modifications .
Clinical Efficacy: Meta-Analyses and Trial Data
A meta-analysis of 12 randomized controlled trials (n=6,147) established vortioxetine’s superiority over placebo:
Acute Phase Outcomes (6–12 Weeks)
Parameter | Effect Size (95% CI) | Odds Ratio (95% CI) |
---|---|---|
MADRS Score Reduction | SMD −0.217 (−0.313 to −0.122) | — |
Response Rate | — | 1.652 (1.321–2.067) |
Remission Rate | — | 1.399 (1.104–1.773) |
Cognitive function improvements, measured using the DSST and Perceived Deficits Questionnaire, showed significant enhancements vs placebo (z-score difference: 0.36 for 10 mg, 0.33 for 20 mg) .
Maintenance Therapy (24–64 Weeks)
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Relapse Rate: 13% (vortioxetine) vs 26% (placebo), HR=2.09 .
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Cognitive benefits persisted through long-term treatment, with no tolerance development .
Event | Incidence (Vortioxetine) | Incidence (Placebo) |
---|---|---|
Nausea | 21–32% | 6–9% |
Nasopharyngitis | 4–7% | 3–5% |
Sexual Dysfunction | 1–3% | 1–2% |
Notably, vortioxetine exhibits:
Pharmacodynamic Effects on Neurotransmitter Systems
Beyond serotonin modulation, vortioxetine influences multiple pathways:
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Glutamate: Enhances prefrontal cortex glutamatergic transmission via 5-HT₃ antagonism .
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Acetylcholine: Increases hippocampal acetylcholine release through 5-HT₇ receptor blockade .
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Dopamine: Augments dopaminergic activity in mesocortical pathways via 5-HT₁A agonism .
These multimodal effects correlate with improvements in executive function, processing speed, and emotional processing observed in clinical trials .
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